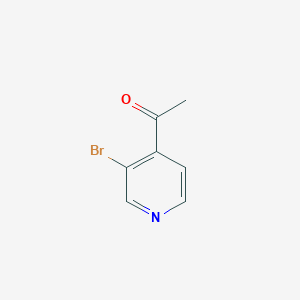

1-(3-Bromopyridin-4-YL)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSJIVMVXJQSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549610 | |

| Record name | 1-(3-Bromopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111043-06-2 | |

| Record name | 1-(3-Bromopyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopyridin-4-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-Bromopyridin-4-YL)ethanone, a valuable building block in medicinal chemistry and drug development. This document details potential synthetic strategies, including experimental protocols adapted from related procedures, and discusses the challenges associated with each approach. All quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to aid in comprehension.

Introduction

This compound, also known as 3-bromo-4-acetylpyridine, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a bromine atom and a ketone functional group on the pyridine ring offers multiple sites for further chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. This guide explores the primary synthetic methodologies for obtaining this compound.

Synthetic Strategies

Several synthetic routes have been explored for the preparation of this compound. The most prominent approaches include Friedel-Crafts acylation, Grignard reactions, and palladium-catalyzed cross-coupling reactions. Each method presents distinct advantages and challenges in terms of regioselectivity, reaction conditions, and overall yield.

Friedel-Crafts Acylation of 3-Bromopyridine

The Friedel-Crafts acylation of 3-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, is a direct approach to introduce an acetyl group onto the pyridine ring.[1][2] However, this method is often complicated by the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[2] Furthermore, the Lewis acid can complex with the pyridine nitrogen, further reducing its reactivity.[2] A significant challenge is controlling the regioselectivity of the acylation, as substitution can occur at different positions on the ring.[2]

Experimental Protocol (Adapted from a general procedure for Friedel-Crafts acylation of 3-bromopyridine): [3]

| Reagent/Material | Molar Ratio | Notes |

| 3-Bromopyridine | 1.0 eq | Starting material |

| Acetyl chloride | 1.1 eq | Acylating agent |

| Anhydrous Aluminum chloride | 2.5 eq | Lewis acid catalyst |

| Anhydrous Dichloromethane | - | Solvent |

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (2.5 equivalents) suspended in anhydrous dichloromethane.[3]

-

The suspension is cooled to 0 °C using an ice bath.[3]

-

Acetyl chloride (1.1 equivalents) is added slowly to the stirred suspension via the dropping funnel.[3]

-

After the addition is complete, the mixture is stirred at 0 °C for 30 minutes.[3]

-

A solution of 3-bromopyridine (1.0 equivalent) in anhydrous dichloromethane is then added slowly to the reaction mixture.[3]

-

The reaction is allowed to warm to room temperature and then heated to reflux for 4-12 hours, with the progress monitored by TLC.[3]

-

Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of 1M HCl.[3]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3]

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

-

The crude product is purified by column chromatography on silica gel.[3]

Challenges:

-

Low yields due to the deactivated pyridine ring.

-

Formation of a mixture of regioisomers, requiring careful purification.

Synthesis via Grignard Reagent

This approach involves the formation of a 3-bromo-4-pyridyl Grignard reagent, which is then reacted with an acetylating agent. The generation of pyridyl Grignard reagents can be challenging and often requires specific conditions to avoid side reactions.[2]

Hypothetical Experimental Protocol:

| Reagent/Material | Notes |

| 3,4-Dibromopyridine | Starting material for Grignard formation |

| Magnesium turnings | For Grignard reagent preparation |

| Anhydrous THF | Solvent |

| Acetyl chloride | Acylating agent |

Procedure:

-

Prepare the Grignard reagent by reacting 3,4-dibromopyridine with magnesium turnings in anhydrous THF.

-

Cool the Grignard solution to a low temperature (e.g., -78 °C).

-

Slowly add acetyl chloride to the Grignard reagent.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Challenges:

-

Difficulty in the selective formation of the Grignard reagent at the 4-position.

-

Instability of the pyridyl Grignard reagent.[2]

Palladium-Catalyzed Acetylation

A modern and potentially more efficient method involves the palladium-catalyzed acetylation of 3-bromopyridine. This cross-coupling reaction would ideally utilize a suitable acetyl source to introduce the acetyl group at the 4-position. While general protocols for the palladium-catalyzed acetylation of aryl bromides exist, a specific procedure for the 4-acetylation of 3-bromopyridine is not well-documented.[4]

Experimental Protocol (Adapted from a general procedure for palladium-catalyzed acetylation of aryl bromides): [4]

| Reagent/Material | Molar Ratio | Notes |

| 3-Bromo-4-iodopyridine | 1.0 eq | Starting material (hypothetical for regioselectivity) |

| Acetyltrimethylsilane | 2.0 eq | Acetyl source |

| Tetrakis(triphenylphosphine)palladium(0) | 0.05 eq | Catalyst |

| Cesium fluoride | 4.0 eq | Activator |

| 1,2-Dichloroethane | - | Solvent |

Procedure:

-

A flame-dried round-bottomed flask is charged with 3-bromo-4-iodopyridine (1.0 equivalent), cesium fluoride (4.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) under an argon atmosphere.[4]

-

Acetyltrimethylsilane (2.0 equivalents) and 1,2-dichloroethane are added, and the mixture is heated at 75 °C for 24 hours.[4]

-

After cooling, the reaction mixture is diluted with heptane and filtered through a plug of silica gel.[4]

-

The filtrate is concentrated, and the crude product is purified by column chromatography.[4]

Challenges:

-

Availability and synthesis of the appropriately substituted starting material (e.g., 3-bromo-4-iodopyridine) to ensure regioselectivity.

-

Optimization of catalyst, ligand, and reaction conditions for the specific substrate.

Quantitative Data Summary

Due to the limited availability of specific data for the synthesis of this compound, the following table provides a comparative summary of yields for related reactions.

| Synthetic Route | Starting Material | Product | Reported Yield (%) | Reference |

| Friedel-Crafts Acylation | 2-Acetylpyridine | 1-(3-Bromopyridin-2-yl)ethanone | Not specified | [1] |

| Suzuki-Miyaura Coupling | 1-(3-Bromopyridin-2-yl)ethanone | Biaryl derivatives | 30-93 | [1] |

| Buchwald-Hartwig Amination | 2-Bromopyridine derivative | Aminated pyridine | 90.7 | [5] |

| Palladium-Catalyzed Acetylation | 6-Bromobenzothiophene | 6-Acetylbenzothiophene | 63-76 | [4] |

Characterization Data

Spectroscopic data for this compound is not widely available. The following are predicted and comparative data based on its isomer, 1-(3-Bromopyridin-2-yl)ethanone.

1-(3-Bromopyridin-2-yl)ethanone: [1]

-

1H NMR (CDCl3): The acetyl methyl protons typically appear as a singlet around δ 2.5-2.7 ppm. The aromatic protons show characteristic shifts and coupling patterns in the range of δ 7.0-8.5 ppm.[1]

-

13C NMR (CDCl3): The carbonyl carbon resonance is expected around δ 195-200 ppm. Aromatic carbons appear in the δ 120-160 ppm region.[1]

-

Mass Spectrometry: The molecular ion peak appears at m/z 200/202, showing the characteristic 1:1 isotopic pattern for a bromine-containing compound.[1]

Researchers should perform thorough characterization (1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy) of the synthesized this compound to confirm its structure and purity.

Conclusion

The synthesis of this compound presents several challenges, primarily concerning regioselectivity and the inherent reactivity of the pyridine ring. While direct Friedel-Crafts acylation and Grignard-based methods are plausible, they require significant optimization to achieve the desired product selectively and in good yield. Modern palladium-catalyzed cross-coupling reactions offer a promising alternative, although a specific protocol for this target molecule needs to be developed. Further research is warranted to establish a reliable and efficient synthetic route for this important building block, which will undoubtedly facilitate its application in drug discovery and development.

References

An In-depth Technical Guide to 1-(3-Bromopyridin-4-YL)ethanone

CAS Number: 111043-06-2

This technical guide provides a comprehensive overview of 1-(3-Bromopyridin-4-YL)ethanone, a key building block for researchers, scientists, and professionals in drug development. This document details the compound's properties, synthesis, and reactivity, and explores its potential applications in medicinal chemistry.

Compound Data

A summary of the key quantitative data for this compound is presented below, offering a snapshot of its physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 111043-06-2 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Boiling Point | Not available | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Spectroscopic Profile

While specific, detailed spectra for this compound are not widely available in the public domain, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds.

Expected ¹H NMR (Proton NMR) Data:

-

Acetyl Protons (-COCH₃): A singlet peak is expected around δ 2.5-2.8 ppm.

-

Pyridyl Protons: The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns in the aromatic region (δ 7.0-9.0 ppm). The proton at position 5 would likely appear as a doublet, the proton at position 2 as a singlet, and the proton at position 6 as a doublet.

Expected ¹³C NMR (Carbon NMR) Data:

-

Carbonyl Carbon (C=O): A signal is anticipated in the downfield region of the spectrum, typically around δ 195-205 ppm.

-

Pyridyl Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the bromine (C3) would be expected to show a characteristic shift.

Expected IR (Infrared) Spectroscopy Data:

-

Carbonyl Stretch (C=O): A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-Br Stretch: A weaker absorption band may be observed in the lower frequency region of the spectrum.

Expected MS (Mass Spectrometry) Data:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (200.03 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio).

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the acetyl group (•COCH₃) and the bromine atom (•Br).

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be approached through several established synthetic strategies.

Workflow for a Potential Synthetic Route:

Figure 1: A potential synthetic pathway to this compound.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable Lewis acid catalyst (e.g., aluminum chloride).

-

Solvent Addition: Add a dry, inert solvent (e.g., dichloromethane or dichloroethane).

-

Addition of Acetylating Agent: Cool the mixture in an ice bath and slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride).

-

Addition of Substrate: To the cooled mixture, slowly add a solution of 3-bromopyridine in the same solvent.

-

Reaction: Allow the reaction to stir at a controlled temperature (which may range from 0°C to reflux) while monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Work-up: Upon completion, the reaction is carefully quenched with ice-water and neutralized. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

Challenges in the synthesis may include the deactivation of the pyridine ring towards electrophilic substitution and potential side reactions.[3]

Key Reactions

The two primary reactive sites of this compound—the bromine atom and the acetyl group—allow for a variety of chemical transformations, making it a versatile building block.

Logical Relationship of Reactive Sites:

Figure 2: Key reaction types involving this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

This is a generalized protocol and may require optimization for reactions with this compound.

-

Reaction Setup: In a reaction vessel, combine this compound, a boronic acid or ester, a suitable base (e.g., potassium carbonate, cesium carbonate), and a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with a phosphine ligand.[4]

-

Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane) and water.[4]

-

Reaction: Heat the mixture under an inert atmosphere to the desired temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development

Pyridine and its derivatives are integral scaffolds in medicinal chemistry, found in numerous approved drugs.[5] The presence of both a bromine atom and a ketone functional group makes this compound a valuable precursor for the synthesis of diverse compound libraries for biological screening.

Potential Biological Activities of Derivatives:

Derivatives of brominated pyridines have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[6][7] The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various substituents, allowing for the exploration of structure-activity relationships. The acetyl group can be modified to generate chalcones, Schiff bases, and other derivatives with known pharmacological potential.[6]

Potential Signaling Pathway Involvement:

While specific signaling pathways modulated by this compound have not been elucidated, pyridine-containing compounds are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature a pyridine core. The exploration of derivatives of this compound could lead to the discovery of novel modulators of key cellular signaling pathways implicated in disease.

Workflow for Utilization in Drug Discovery:

Figure 3: A generalized workflow for the use of this compound in a drug discovery program.

References

- 1. 111043-06-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 111043-06-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 1-(3-Bromopyridin-4-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(3-Bromopyridin-4-YL)ethanone, a key building block in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, and a validated synthesis protocol. The information presented is intended to support researchers and scientists in the effective utilization of this compound in their work.

Introduction

This compound, also known as 4-acetyl-3-bromopyridine, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a bromine atom and an acetyl group on the pyridine ring offers two reactive sites for further functionalization, making it a versatile precursor for the synthesis of a wide range of more complex molecules. The pyridine scaffold is a common motif in many pharmaceuticals, and the strategic placement of the bromo and acetyl groups allows for the exploration of diverse chemical space in drug design and development programs.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimentally determined data for some properties are limited, predicted values from reliable sources are included to provide a comprehensive profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| CAS Number | 111043-06-2 | [1] |

| Appearance | Off-white solid | |

| Boiling Point | 265.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.534 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.17 ± 0.18 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

The structural characterization of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 8.48 (d, J = 4.8 Hz, 1H, aromatic), 8.18 (d, J = 2.0 Hz, 1H, aromatic), 7.62 (dd, J₁ = 4.8 Hz, J₂ = 2.0 Hz, 1H, aromatic), 2.69 (s, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃): δ 198.8, 154.4, 149.7, 134.0, 130.1, 125.2, 25.8.

Synthesis

A reliable experimental protocol for the synthesis of this compound has been reported. The synthesis involves the reaction of a brominated pyridine precursor with a suitable methylating agent.

Experimental Protocol: Synthesis from 4-Bromopicolinonitrile

This procedure details the synthesis of this compound, referred to as 2-acetyl-4-bromopyridine in the source literature, from 4-bromopicolinonitrile and methylmagnesium bromide.

Materials:

-

4-Bromopicolinonitrile

-

Methylmagnesium bromide solution

-

Appropriate anhydrous solvent (e.g., THF, diethyl ether)

-

Reagents for workup (e.g., saturated aqueous ammonium chloride, organic solvent for extraction, drying agent like anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromopicolinonitrile (1.0 equivalent) in an appropriate anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add methylmagnesium bromide (typically a 3.0 M solution in diethyl ether, 3.0 equivalents) to the stirred solution via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at 0°C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield this compound as an off-white solid.

Yield: 59%

Reactivity and Potential Applications

The chemical structure of this compound provides two primary sites for chemical modification, making it a valuable intermediate in organic synthesis.

-

The Bromine Atom: The bromo substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups.[2]

-

The Acetyl Group: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol, condensation reactions to form imines or chalcones, and α-halogenation to provide intermediates for the synthesis of other heterocyclic systems.[3]

This dual reactivity makes this compound a versatile building block for the creation of diverse molecular libraries for screening in drug discovery programs. Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties, and are scaffolds in many approved drugs.[4][5]

Logical Relationships in Synthesis and Reactivity

The following diagrams illustrate the logical flow of the synthesis and the potential reactivity of this compound.

Caption: Synthetic workflow for this compound.

Caption: Reactivity of this compound functional groups.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined synthetic access and spectroscopic characterization. Its utility in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors, is significant. This guide provides core chemical property information to facilitate its use in research and development. Further experimental investigation into its physical properties and biological activities is warranted to fully explore its potential.

References

- 1. This compound | 111043-06-2 [chemicalbook.com]

- 2. Buy 1-(3-Bromopyridin-2-yl)ethanone | 111043-09-5 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

Spectroscopic Profile of 1-(3-Bromopyridin-4-YL)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-(3-bromopyridin-4-yl)ethanone (CAS No. 111043-06-2). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally similar compounds, including its isomers and other substituted aromatic ketones. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The presence of a bromine atom and a ketone functional group on the pyridine ring offers two reactive sites for further molecular elaboration, making it a potentially valuable building block for the synthesis of novel pharmaceutical agents and other complex organic molecules. Accurate spectroscopic analysis is crucial for confirming the identity and purity of this compound during its synthesis and subsequent reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.8 - 9.0 | Singlet | 1H | H-2 (proton adjacent to Nitrogen) |

| ~8.6 - 8.8 | Doublet | 1H | H-6 (proton adjacent to Nitrogen) |

| ~7.4 - 7.6 | Doublet | 1H | H-5 |

| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (acetyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~198 - 202 | C=O | Carbonyl Carbon |

| ~152 - 155 | CH | C-2 |

| ~150 - 153 | CH | C-6 |

| ~140 - 145 | C | C-4 |

| ~125 - 128 | CH | C-5 |

| ~120 - 123 | C-Br | C-3 |

| ~28 - 32 | CH₃ | Acetyl Carbon |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3100 - 3000 | Medium-Weak | C-H (Aromatic) | Stretching |

| ~2950 - 2850 | Weak | C-H (Aliphatic) | Stretching |

| ~1690 - 1710 | Strong | C=O (Ketone) | Stretching |

| ~1550 - 1580 | Medium-Strong | C=C, C=N (Pyridine Ring) | Stretching |

| ~1400 - 1450 | Medium | C-H (Methyl) | Bending |

| ~1000 - 1100 | Medium-Strong | C-Br | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

(Ionization Mode: Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 199/201 | ~50 / ~50 | [M]⁺ (Molecular Ion, due to ⁷⁹Br/⁸¹Br isotopes) |

| 184/186 | Moderate | [M - CH₃]⁺ |

| 156/158 | Moderate | [M - COCH₃]⁺ |

| 120 | Low | [M - Br]⁺ |

| 43 | High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Filtration : Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.

-

Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) Method (for solids):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

Clean the crystal thoroughly after the measurement.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the plate in the spectrometer and acquire the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic validation of an organic compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be used for guidance only. Experimental verification is necessary for definitive structural assignment and characterization.

1-(3-Bromopyridin-4-YL)ethanone stability and storage conditions

An In-depth Technical Guide on the Stability and Storage of 1-(3-Bromopyridin-4-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, this compound (CAS No. 111043-06-2). Ensuring the chemical integrity of this compound is critical for its use in research and as a building block in the synthesis of pharmaceutical compounds. This document outlines storage recommendations, detailed experimental protocols for stability assessment based on international guidelines, and analytical methodologies for purity determination.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 111043-06-2[1] |

| Molecular Formula | C7H6BrNO[1] |

| Molecular Weight | 200.03 g/mol [1] |

| Appearance | Light yellow to brown solid |

Recommended Storage and Handling

Proper storage is essential to maintain the purity and stability of this compound. The following conditions are recommended based on information from various chemical suppliers.

| Storage Parameter | Recommended Condition | Source |

| Temperature | 2-8°C (Refrigerated) | [2] |

| Cool, dry place | ||

| Atmosphere | Sealed in a dry environment | [2] |

| Inert atmosphere | ||

| Light | Keep in a dark place, protected from light | [3] |

| Container | In a well-closed container | [3] |

Handling Precautions: Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Stability Profile

The stability of this compound has not been extensively published in peer-reviewed literature. However, based on its chemical structure, potential degradation pathways may include hydrolysis, oxidation, and photodecomposition. To ensure its suitability for drug development and other sensitive applications, a comprehensive stability testing program is recommended. The following sections outline experimental protocols for such a program, based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various conditions, as stipulated by ICH guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Drug Substances and Products).

Long-Term and Accelerated Stability Studies (ICH Q1A)

These studies are designed to evaluate the thermal stability of the compound and its sensitivity to moisture over time.

4.1.1. Materials and Equipment

-

This compound (at least three different batches)

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers (e.g., amber glass vials with inert caps)

-

HPLC system with a UV detector

-

pH meter

-

Analytical balance

4.1.2. Experimental Procedure

-

Sample Preparation: Aliquot approximately 100 mg of this compound from three different batches into separate, appropriate containers.

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Long-Term Study: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated Study: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Withdraw samples at the following time points for analysis:

-

Long-Term Study: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated Study: 0, 3, and 6 months

-

-

Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

4.2.1. Acidic Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Store the solution at 60°C and monitor for degradation at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Once the target degradation is achieved, neutralize the solution with 0.1 M sodium hydroxide.

-

Analyze the sample by HPLC.

4.2.2. Basic Hydrolysis

-

Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Store the solution at 60°C and monitor for degradation at regular intervals.

-

Once the target degradation is achieved, neutralize the solution with 0.1 M hydrochloric acid.

-

Analyze the sample by HPLC.

4.2.3. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.

-

Add an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature and monitor for degradation at regular intervals.

-

Analyze the sample by HPLC.

4.2.4. Thermal Degradation

-

Place a known amount of solid this compound in an oven at a temperature above the accelerated stability condition (e.g., 80°C).

-

Monitor for degradation at regular intervals.

-

For solution-state thermal stability, prepare a solution in a suitable solvent and heat at 80°C, monitoring at regular intervals.

-

Analyze the samples by HPLC.

Photostability Study (ICH Q1B)

This study evaluates the effect of light on the stability of the compound.

4.3.1. Experimental Procedure

-

Sample Preparation: Place a thin layer of solid this compound in a suitable chemically inert and transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

-

Analysis: After the exposure period, analyze both the light-exposed and the control samples for appearance, assay, and degradation products by HPLC.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products. The following is a general method that can be used as a starting point for method development.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis scan (typically around 254 nm) |

| Injection Volume | 10 µL |

Visualizations

The following diagrams illustrate the logical workflow for the stability assessment of this compound.

Caption: Workflow for Stability Assessment of this compound.

Caption: Logical Flow of Forced Degradation Studies.

References

An In-depth Technical Guide to the Reactivity of the Acetyl Group in 1-(3-Bromopyridin-4-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopyridin-4-YL)ethanone is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring, an acetyl group, and a bromine atom, offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. The reactivity of the acetyl group is a key aspect of its synthetic utility, allowing for a wide range of chemical transformations to create diverse molecular scaffolds.

This technical guide provides a comprehensive overview of the reactivity of the acetyl group in this compound. Due to the limited availability of direct experimental data for this specific isomer, this guide also draws upon established principles of organic chemistry and the known reactivity of analogous compounds, such as 4-acetylpyridine and other substituted acetylpyridines, to provide a predictive framework for its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 111043-06-2 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | Not explicitly reported, likely a solid. | |

| Boiling Point | Not experimentally determined. | |

| Melting Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents. |

Reactivity of the Acetyl Group

The acetyl group in this compound is a versatile functional group that can participate in a variety of chemical reactions. Its reactivity is influenced by the electronic effects of the pyridine ring and the bromo substituent. The pyridine ring, being an electron-withdrawing system, enhances the electrophilicity of the carbonyl carbon of the acetyl group, making it more susceptible to nucleophilic attack. The bromine atom at the 3-position further modulates the electronic properties of the ring.

The following sections detail the expected reactivity of the acetyl group based on general organic chemistry principles and data from similar compounds.

Reactions at the Carbonyl Carbon

The carbonyl carbon of the acetyl group is electrophilic and is the primary site for nucleophilic addition and addition-elimination reactions.

-

Nucleophilic Addition: The acetyl group can undergo nucleophilic addition with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form tertiary alcohols. It can also react with hydrides (e.g., NaBH₄, LiAlH₄) to yield the corresponding secondary alcohol.

-

Condensation Reactions: The acetyl group can participate in condensation reactions with amines and their derivatives. For instance, it can react with primary amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are often catalyzed by acids.

-

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond.

Reactions at the α-Carbon

The methyl group adjacent to the carbonyl (the α-carbon) possesses acidic protons that can be removed by a suitable base to form an enolate. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

-

Aldol Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) in an aldol addition or condensation reaction to form β-hydroxy ketones or α,β-unsaturated ketones, respectively.

-

Claisen Condensation: The enolate can react with esters in a Claisen condensation to form β-keto esters.

-

Alkylation: The enolate can be alkylated by reacting with alkyl halides.

-

Halogenation: The α-protons can be substituted with halogens under acidic or basic conditions.

A summary of the expected reactions of the acetyl group is provided in Table 2.

| Reaction Type | Reagents | Expected Product |

| Nucleophilic Addition | R-MgX, R-Li | Tertiary alcohol |

| NaBH₄, LiAlH₄ | Secondary alcohol | |

| Condensation | R-NH₂ | Imine (Schiff base) |

| NH₂OH | Oxime | |

| NH₂NHR | Hydrazone | |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldol Condensation | RCHO, base | α,β-Unsaturated ketone |

| Alkylation | R-X, base | α-Alkylated ketone |

Experimental Protocols (Hypothetical)

General Protocol for Imine Synthesis

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., toluene, ethanol)

-

Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).

-

Add the primary amine (1.1 eq) to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure to obtain the crude imine product.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Signaling Pathways

The involvement of this compound or its derivatives in specific signaling pathways is not yet documented. However, substituted pyridines are known to interact with various biological targets, and derivatives of this compound could potentially be designed as inhibitors or modulators of kinases, G-protein coupled receptors, or other enzymes. The workflow for such a drug discovery process is conceptualized below.

Caption: Conceptual workflow for drug discovery using this compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of a derivative from this compound, based on the hypothetical protocol described above.

Caption: General workflow for synthesis and purification of derivatives.

Logical Relationships of Reactivity

The diagram below illustrates the logical relationships between the functional groups of this compound and the types of reactions they can undergo.

Caption: Reactivity map of the functional groups.

Conclusion

This compound is a promising scaffold for the development of new chemical entities in drug discovery. The reactivity of its acetyl group, in concert with the bromo substituent, provides a rich platform for chemical diversification. While direct experimental data for this specific isomer is currently limited, the established principles of organic chemistry and the behavior of analogous compounds provide a strong foundation for predicting its reactivity and guiding synthetic efforts. Further research into the specific reaction conditions and the biological activity of its derivatives is warranted to fully exploit the potential of this versatile building block.

References

An In-depth Technical Guide to the Physical Properties of Brominated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of brominated pyridine derivatives. Due to their prevalence in biologically active molecules and their versatility as synthetic intermediates, a thorough understanding of their physicochemical characteristics is essential for researchers, scientists, and professionals in drug development.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Physicochemical Properties of Brominated Pyridine Derivatives

The introduction of bromine atoms onto the pyridine ring significantly influences its physical properties.[2] These modifications can alter melting and boiling points, solubility, and the basicity (pKa) of the pyridine nitrogen. Such changes are critical in drug design as they can impact a compound's pharmacokinetic profile and biological activity.[2]

Monobrominated Pyridines

Monobrominated pyridines are foundational building blocks in organic synthesis. Their physical properties vary depending on the position of the bromine atom.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |

| 2-Bromopyridine | 109-04-6 | C5H4BrN | 158.00 | -40.1[3] | 192-194[4][5][6] | 0.71[4][5][7] | Slightly miscible with water; soluble in ethanol, ether, benzene.[3][4] |

| 3-Bromopyridine | 626-55-1 | C5H4BrN | 158.00 | -27[8][9] | 173[10][11][12] | 2.84 | Soluble in ethanol, ethyl ether; slightly soluble in water.[11] |

| 4-Bromopyridine | 1120-87-2 | C5H4BrN | 158.00 | 53-56[13][14] | 183 (rough estimate)[13] | 3.35 (Predicted)[13][15] | Soluble in DMSO, Methanol, and Water.[16] |

Dibrominated Pyridines

The addition of a second bromine atom further modifies the physical properties of the pyridine ring.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dibromopyridine | 13534-89-9 | C5H3Br2N | 236.89 | 62-65[17] | - |

| 2,4-Dibromopyridine | 58530-53-3 | C5H3Br2N | 236.89 | 35-40[18] | - |

| 2,5-Dibromopyridine | 624-28-2 | C5H3Br2N | 236.89 | 92-95 | - |

| 2,6-Dibromopyridine | 626-05-1 | C5H3Br2N | 236.89 | 117-120[19] | 249[19] |

| 3,4-Dibromopyridine | 13534-90-2 | C5H3Br2N | 236.89 | - | - |

| 3,5-Dibromopyridine | 625-92-3 | C5H3Br2N | 236.89 | 110-113 | - |

Polybrominated Pyridines

Higher degrees of bromination lead to solids with progressively higher melting points.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4,6-Tribromopyridine | 2408-70-0 | C5H2Br3N | 315.79 | - | - |

| 2,3,4,5-Tetrabromopyridine | 2402-93-9 | C5HBr4N | 394.68 | 74.5-75.5[13] | 338.0 (Predicted)[13] |

| 2,3,4,6-Tetrabromopyridine | 101252-31-7 | C5HBr4N | 394.68 | - | - |

| 2,3,5,6-Tetrabromopyridine | 2766-64-5 | C5HBr4N | 394.68 | - | - |

| Pentabromopyridine | 2766-65-6 | C5Br5N | 473.58 | 148-150 | - |

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization of novel compounds. The following sections detail standard experimental methodologies.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow range. Impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/minute) starting from about 15-20 °C below the approximate melting point.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Thiele Tube Method):

-

Apparatus Setup: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. This assembly is attached to a thermometer.

-

Heating: The thermometer and test tube assembly are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.

-

Observation: As the liquid in the test tube heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For pyridines, it reflects the equilibrium constant for the dissociation of the pyridinium ion. Potentiometric titration is a precise method to determine pKa.

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of the brominated pyridine derivative is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. Soxhlet extraction is a method for the continuous extraction of a compound from a solid with a solvent, which can be adapted for solubility determination.

Methodology (Soxhlet Extraction):

-

Apparatus Setup: A known mass of the solid brominated pyridine derivative is placed in a thimble within the Soxhlet apparatus. A known volume of the solvent is placed in the distillation flask below.

-

Extraction: The solvent is heated to its boiling point. The vapor travels to the condenser, where it cools and drips back onto the sample in the thimble. The solvent containing the dissolved compound is then siphoned back into the distillation flask. This cycle is repeated.

-

Equilibrium: The extraction is continued until the concentration of the compound in the solvent exiting the thimble is negligible, indicating that saturation has been reached.

-

Quantification: The concentration of the dissolved compound in the solvent in the distillation flask is determined analytically (e.g., by UV-Vis spectroscopy or HPLC) to calculate the solubility.

Crystal Structure Determination

Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

Methodology (Single-Crystal X-ray Diffraction):

-

Crystal Growth: High-quality single crystals of the brominated pyridine derivative are grown from a suitable solvent.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms in the crystal lattice can be determined and refined to produce a precise three-dimensional structure of the molecule.

Biological Significance and Signaling Pathways

Brominated pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and potential neurological effects.[2]

Anticancer Activity and Signaling Pathways

Several brominated pyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] One of the key mechanisms underlying their anticancer activity is the inhibition of protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[20][21]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Certain pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[9][14][20]

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[19] Dysregulation of this pathway is a common feature of many cancers. Some pyridine derivatives have been shown to inhibit components of this pathway.[15]

References

- 1. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. biorbyt.com [biorbyt.com]

- 7. 4-Pyridinol, 2,3,5,6-tetrabromo- | C5HBr4NO | CID 634322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 2,3,4,5-TETRABROMOPYRIDINE CAS#: 2402-93-9 [m.chemicalbook.com]

- 14. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 21. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to 1-(3-Bromopyridin-4-YL)ethanone as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopyridin-4-YL)ethanone is a halogenated pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and an acetyl group, offers two reactive sites for further chemical transformations. This strategic placement of functional groups makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in many biologically active compounds, and the presence of the bromine atom allows for the introduction of various substituents through cross-coupling reactions, while the ketone functionality can be utilized for condensations and other modifications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| CAS Number | 111043-06-2 | [1] |

| Predicted Boiling Point | 265.0 ± 25.0 °C | |

| Predicted Density | 1.534 ± 0.06 g/cm³ |

Synthesis of this compound

General Synthetic Approach: Friedel-Crafts Acylation of 3-Bromopyridine

One of the primary routes to synthesize acetylpyridines is the Friedel-Crafts acylation. In the case of this compound, this would involve the acylation of 3-bromopyridine. However, Friedel-Crafts reactions on pyridine rings can be challenging due to the electron-deficient nature of the ring and the potential for the Lewis acid catalyst to complex with the pyridine nitrogen.[2] Careful optimization of reaction conditions is crucial to favor the formation of the desired 4-acetyl isomer.

Below is a generalized experimental protocol that would require optimization for the specific synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation (General)

-

Materials: 3-Bromopyridine, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Anhydrous dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel, Hexanes, and Ethyl acetate.

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (a molar excess is typically required) and suspend it in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.

-

Slowly add a solution of 3-bromopyridine in anhydrous DCM to the reaction mixture.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 1M HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the purified product.

-

Note: The regioselectivity of this reaction can be influenced by the solvent and temperature. Experimentation with different conditions may be necessary to optimize the yield of the 4-yl isomer.[2]

Reactions of this compound as a Synthetic Intermediate

The utility of this compound lies in its ability to undergo a variety of chemical transformations at its two functional groups.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids, providing access to a diverse range of substituted pyridines.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or K₃PO₄), Solvent (e.g., 1,4-dioxane/water mixture or toluene), Inert gas (Nitrogen or Argon).

-

Procedure:

-

To a Schlenk flask, add this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (typically 1-5 mol%) to the flask.

-

Add the degassed solvent to the reaction mixture.

-

Stir the mixture at room temperature for a short period under an inert atmosphere.

-

Heat the reaction mixture to a temperature typically ranging from 80-110 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, enhanced by the acetyl group, can facilitate nucleophilic aromatic substitution at the carbon bearing the bromine atom. This allows for the introduction of various nucleophiles, such as amines and thiols.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General)

-

Materials: this compound, Amine, Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., DMF or DMSO).

-

Procedure:

-

To a round-bottom flask, add this compound, the desired amine (typically 1.1-1.5 equivalents), and the base.

-

Add the solvent to the flask.

-

Heat the reaction mixture with stirring, monitoring the reaction by TLC or LC-MS. Reaction temperatures can vary widely depending on the nucleophilicity of the amine and the reactivity of the substrate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Application in the Synthesis of Biologically Active Molecules

While specific examples of drugs synthesized directly from this compound are not prevalent in the search results, its structural motifs are found in various pharmacologically active compounds, particularly kinase inhibitors and PARP inhibitors. The general synthetic strategies outlined above are frequently employed in the construction of such molecules. For instance, the pyridopyridazinone scaffold, which can be conceptually derived from intermediates like this compound, has been explored for the development of PARP-1 inhibitors.[3]

Potential Signaling Pathway Target: PARP and DNA Damage Repair

Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA. In the context of cancer therapy, PARP inhibitors have shown significant efficacy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad application in medicinal chemistry and drug discovery. Its bifunctional nature allows for a variety of chemical modifications, providing a gateway to diverse molecular scaffolds. While detailed experimental protocols for this specific isomer are not as widespread as for its 2-yl counterpart, the general principles of pyridine chemistry, particularly in cross-coupling and nucleophilic substitution reactions, provide a solid foundation for its use in the synthesis of novel compounds with potential therapeutic applications. Further research into the specific reactivity and applications of this compound is warranted to fully exploit its potential as a building block in the development of new pharmaceuticals.

References

Unlocking New Avenues in Drug Discovery: A Technical Guide to the Potential Applications of 1-(3-Bromopyridin-4-YL)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

1-(3-Bromopyridin-4-YL)ethanone is a versatile, yet underexplored, heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and an acetyl group on a pyridine scaffold, offers a multitude of opportunities for the synthesis of diverse compound libraries. This technical guide provides an in-depth overview of the core attributes of this compound, including its synthesis, reactivity, and, most importantly, its potential applications in the development of novel therapeutic agents. While specific biological data for derivatives of this particular isomer is limited in published literature, this paper will extrapolate from the well-established chemistry of related brominated pyridines to outline promising avenues for research. Detailed experimental protocols for the synthesis of the core structure and its subsequent derivatization are provided, alongside proposed workflows for biological screening. This guide aims to serve as a foundational resource for researchers looking to leverage the synthetic utility of this compound in their drug discovery programs.

Introduction: The Promise of a Versatile Scaffold

The pyridine ring is a ubiquitous motif in medicinal chemistry, found in numerous approved drugs due to its ability to engage in favorable interactions with biological targets and its advantageous physicochemical properties.[1] The strategic functionalization of the pyridine ring can lead to compounds with a wide range of biological activities. This compound presents two key points of diversification: a bromine atom at the 3-position and an acetyl group at the 4-position. The bromine atom is an excellent handle for various cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[2] The acetyl group, on the other hand, can be readily modified through a variety of classical ketone reactions to generate diverse pharmacophores.[3]

This combination of reactive sites makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[1] This guide will explore the synthetic pathways to access this core, methods for its diversification, and potential biological targets for its derivatives.

Synthesis of the Core Structure: this compound

Proposed Synthetic Route: Electrophilic Bromination

The direct bromination of 4-acetylpyridine is a feasible approach. The acetyl group is a meta-directing deactivator, which would favor the introduction of the bromine atom at the 3-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bromination of 4-Acetylpyridine (Adapted from similar procedures)

Materials:

-

4-Acetylpyridine

-

Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Slowly add bromine (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Quench the excess bromine by the slow addition of a saturated sodium thiosulfate solution until the orange color disappears.

-

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Potential Applications in Medicinal Chemistry: A World of Possibilities

The true value of this compound lies in its potential as a scaffold for the generation of diverse libraries of bioactive molecules.

Diversification Strategies

The two primary handles for diversification are the bromine atom and the acetyl group.

Caption: Diversification strategies for this compound.

Potential as Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] By utilizing the Suzuki-Miyaura cross-coupling reaction, various aryl and heteroaryl moieties can be introduced at the 3-position, which can be designed to interact with the hinge region of a kinase. The modified acetyl group can then be directed towards the solvent-exposed region to enhance potency and selectivity.

Potential Kinase Targets:

-

Mitogen-activated protein kinase (MAPK) pathway kinases (e.g., p38, JNK)[3]

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR)

-

Serine/Threonine Kinases (e.g., Akt, CDK)

Caption: Potential inhibition of a kinase signaling pathway.

Antimicrobial Applications

Derivatives of brominated pyridines have shown promise as antimicrobial agents.[1] The formation of chalcones, Schiff bases, and thiosemicarbazones from the acetyl group of this compound can lead to compounds with potential antibacterial and antifungal activities.

Experimental Protocols for Derivatization and Biological Evaluation

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane and water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).

-

Degas the flask by evacuating and backfilling with nitrogen three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation)

Materials:

-

This compound

-

Aromatic aldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-